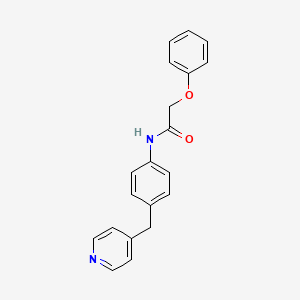![molecular formula C27H26N6 B3888733 1-phenyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-3-(1,2,4-triazol-1-yl)propan-1-amine](/img/structure/B3888733.png)
1-phenyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-3-(1,2,4-triazol-1-yl)propan-1-amine
Vue d'ensemble
Description
“N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-1-phenyl-3-(1H-1,2,4-triazol-1-yl)-1-propanamine” is a complex organic compound. It contains a 1H-pyrazol-4-yl group attached to a biphenyl group, a 1H-1,2,4-triazol-1-yl group, and a phenyl group . This compound is part of the larger family of triazole compounds, which are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, such as the one , often involves the use of 3-amino-1,2,4-triazole . The synthesis process can be complex and requires careful control of conditions to ensure the correct product is formed . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using single-crystal X-ray diffraction . This technique can reveal the topology of the molecule and how its atoms are arranged in space. The compound’s structure can also be analyzed using NMR spectroscopy, which can provide information about the types of atoms present and their connectivity .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. The compound’s reactivity can be influenced by the presence of the 1,2,4-triazole group, which can participate in a variety of chemical reactions . The compound’s reactivity can also be influenced by the presence of other functional groups, such as the biphenyl and phenyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using a variety of techniques. For example, its thermal stability can be assessed using decomposition onset temperatures . Its solubility, density, and other physical properties can also be determined. The compound’s chemical properties, such as its reactivity and stability, can be assessed using techniques such as NMR spectroscopy and mass spectrometry .Propriétés
IUPAC Name |
1-phenyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-3-(1,2,4-triazol-1-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6/c1-3-7-21(8-4-1)22-11-13-24(14-12-22)27-25(18-30-32-27)17-29-26(23-9-5-2-6-10-23)15-16-33-20-28-19-31-33/h1-14,18-20,26,29H,15-17H2,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLJOKUZPVHCRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C=NN3)CNC(CCN4C=NC=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3888654.png)
![6-[2-(2-methoxy-1-naphthyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3888677.png)
![(Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE](/img/structure/B3888682.png)
![N-[2-(acetylamino)phenyl]-3-nitrobenzamide](/img/structure/B3888684.png)
![N-[(Z)-1-(4,5-dimethoxy-2-nitrophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B3888706.png)
![1-{[2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazol-4-yl]carbonyl}-3-piperidinol](/img/structure/B3888710.png)


![N'-[2-(2-chlorophenoxy)acetyl]-2,4-dihydroxybenzohydrazide](/img/structure/B3888726.png)
![(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 3-CHLOROBENZOATE](/img/structure/B3888735.png)

![N-[2-(acetylamino)phenyl]-4-nitrobenzamide](/img/structure/B3888755.png)
![2-chloro-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3888756.png)
![1-[(Z)-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)methyl]-3,3-dimethyl-4H-isoquinoline](/img/structure/B3888760.png)
